2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one with a piperazine ring attached. Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug . Thienopyrimidinones are a class of compounds that have been studied for their potential biological activities.
Scientific Research Applications
Anticancer Activity
One of the significant applications involves the synthesis and evaluation of derivatives related to the thieno[3,2-d]pyrimidin-4(3H)-one class for their antiproliferative activity against human cancer cell lines. A study by Mallesha et al. (2012) found that certain derivatives exhibited good activity on various cell lines, indicating potential as anticancer agents. This research underscores the compound's relevance in developing new chemotherapy options [Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012].
Receptor Affinity
Another application area is the compound's affinity for specific receptors, which is crucial in drug development for various neurological and psychological conditions. Modica et al. (1997) synthesized derivatives that showed high affinity and selectivity for the 5-HT1A receptor, an important target in treating disorders such as depression and anxiety. These findings highlight the compound's utility in designing selective receptor ligands, which are essential for creating drugs with fewer side effects [Modica, Santagati, Russo, Parotti, De Gioia, Selvaggini, Salmona, & Mennini, 1997].
Antimicrobial and Antifungal Activities
The synthesis of new compounds based on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold also extends to antimicrobial and antifungal applications. Yurttaş et al. (2016) demonstrated that certain dithiocarbamate derivatives bearing the thiazole/benzothiazole rings showed high antimicrobial activity against various strains. This research indicates the compound's potential in developing new antimicrobial agents, which is crucial in the fight against drug-resistant bacterial infections [Yurttaş, Özkay, Duran, Turan-Zitouni, Özdemir, Cantürk, Küçükoğlu, & Kaplancıklı, 2016].
Pharmaceutical Development
In pharmaceutical development, the properties of compounds related to "2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one" are crucial for designing drugs with specific pharmacokinetic and pharmacodynamic profiles. For instance, Salphati et al. (2012) focused on the absorption, disposition, and efficacy prediction of a compound in the same class, highlighting its potential in treating cancers by inhibiting key pathways [Salphati, Pang, Plise, Lee, Olivero, Prior, Sampath, Wong, & Zhang, 2012].
Mechanism of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one' involves the synthesis of the thieno[3,2-d]pyrimidin-4(3H)-one ring system followed by the introduction of the piperazine and methylphenyl groups.", "Starting Materials": [ "2-amino-4-methylthiophene-3-carboxylic acid", "2,5-dimethylphenylboronic acid", "4-methylphenylboronic acid", "1-bromo-4-(2,5-dimethylphenyl)piperazine", "N,N-dimethylformamide", "potassium carbonate", "copper(I) iodide", "palladium(II) acetate", "triethylamine", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "ethanol" ], "Reaction": [ "Synthesis of 2-amino-4-methylthiophene-3-carboxylic acid from commercially available starting materials", "Conversion of 2-amino-4-methylthiophene-3-carboxylic acid to the corresponding acid chloride using thionyl chloride", "Coupling of the acid chloride with 2,5-dimethylphenylboronic acid and 4-methylphenylboronic acid using palladium(II) acetate and copper(I) iodide as catalysts in the presence of triethylamine and N,N-dimethylformamide to form the thieno[3,2-d]pyrimidin-4(3H)-one ring system", "Reduction of 1-bromo-4-(2,5-dimethylphenyl)piperazine with potassium carbonate and copper powder in ethanol to form the corresponding piperazine", "Coupling of the piperazine with the thieno[3,2-d]pyrimidin-4(3H)-one ring system using palladium(II) acetate and copper(I) iodide as catalysts in the presence of triethylamine and N,N-dimethylformamide to form the final compound", "Introduction of the methylphenyl group by treatment of the final compound with acetic anhydride and sodium hydroxide in ethanol" ] } | |
CAS No. |
1226443-26-0 |
Molecular Formula |
C25H26N4OS |
Molecular Weight |
430.57 |
IUPAC Name |
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H26N4OS/c1-16-5-8-19(9-6-16)20-15-31-23-22(20)26-25(27-24(23)30)29-12-10-28(11-13-29)21-14-17(2)4-7-18(21)3/h4-9,14-15H,10-13H2,1-3H3,(H,26,27,30) |
InChI Key |
OOWXBJXSFYPTGR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.